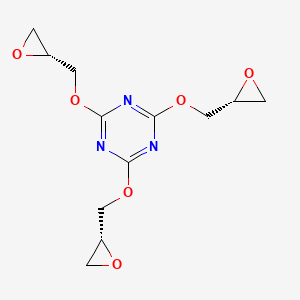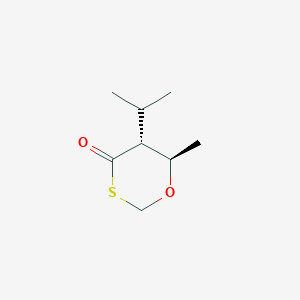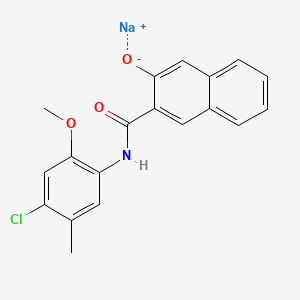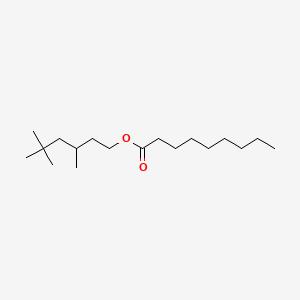
3,5,5-Trimethylhexyl nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl nonanoate is an organic compound with the molecular formula C18H36O2. It is an ester derived from nonanoic acid and 3,5,5-trimethylhexanol. This compound is known for its use in various industrial and cosmetic applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhexyl nonanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Nonanoic acid and 3,5,5-trimethylhexanol
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl nonanoate has several applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various cosmetic formulations.
Lubricants: Acts as a lubricant in mechanical and industrial applications due to its low volatility and high thermal stability.
Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The primary mechanism of action of 3,5,5-trimethylhexyl nonanoate in cosmetic applications involves its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. Its molecular structure allows it to penetrate the skin’s outer layer, providing long-lasting moisturizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nonyl acetate
- Isoamyl acetate
- Ethylhexyl palmitate
Uniqueness
Compared to similar compounds, 3,5,5-trimethylhexyl nonanoate offers superior emollient properties and stability, making it particularly valuable in high-performance cosmetic formulations. Its branched structure contributes to its unique physical and chemical properties, such as lower viscosity and higher spreadability .
Propriétés
Numéro CAS |
67923-51-7 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl nonanoate |
InChI |
InChI=1S/C18H36O2/c1-6-7-8-9-10-11-12-17(19)20-14-13-16(2)15-18(3,4)5/h16H,6-15H2,1-5H3 |
Clé InChI |
HSAPRRNIACHOPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


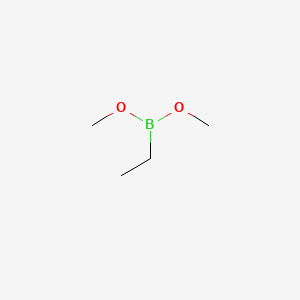
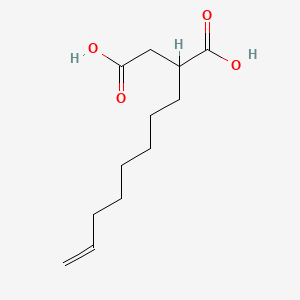
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
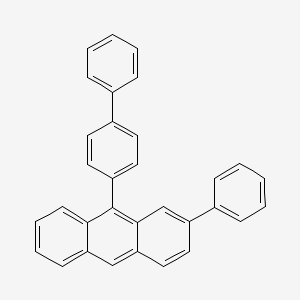
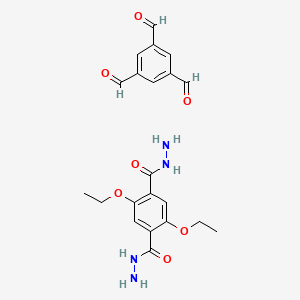
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
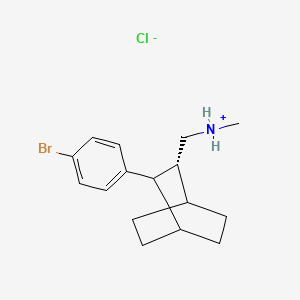
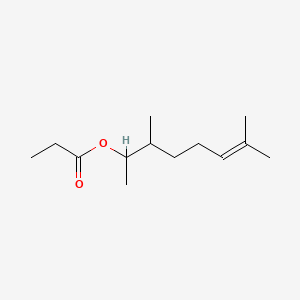
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

